BenchChemオンラインストアへようこそ!

Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate

GABA transporter neuropharmacology structure-activity relationship

This ortho-hydroxy biphenyl methyl ester is supplied specifically for reproducible research, as its unique substitution pattern enables intramolecular hydrogen bonding and metal chelation absent in meta or para isomers, directly impacting synthetic reactivity and biological recognition. Ideal as a precursor for GABA transporter inhibitors (IC₅₀ 229 nM), a PPARγ chemical probe (EC₅₀ 400 nM), or an anti-HIV scaffold. Its selectivity profile qualifies it as an excellent negative control in CA2 and EGFR assays. Procure by CAS 198994-00-2 to ensure the precise isomer critical for your SAR studies.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 198994-00-2
Cat. No. B1425335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate
CAS198994-00-2
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)O
InChIInChI=1S/C14H12O3/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9,15H,1H3
InChIKeyDHKUDXSEVBBTEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate (CAS 198994-00-2): A Structurally Distinct Biphenyl Carboxylate Building Block for Targeted Chemical Synthesis and Pharmacological Research


Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate (CAS 198994-00-2) is a synthetic biphenyl derivative characterized by a hydroxyl group at the 2-position and a methyl ester at the 4-position of the biphenyl scaffold . With a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol, it belongs to the class of hydroxybiphenyl carboxylates, which are widely employed as versatile intermediates in medicinal chemistry and materials science . The compound's specific substitution pattern imparts distinct physicochemical and biological properties, distinguishing it from other positional isomers and structurally related biphenyl carboxylates [1].

Why Generic Biphenyl Carboxylates Cannot Substitute Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate in Structure-Activity-Dependent Research


Generic substitution of methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate with other biphenyl carboxylates is not scientifically valid due to profound differences in biological activity, physicochemical properties, and synthetic utility driven by the precise positioning of the hydroxyl and ester moieties [1]. Systematic structure-activity relationship (SAR) studies on biphenyl carboxylates have unequivocally demonstrated that even minor positional variations in substitution dramatically alter target binding affinities, selectivity profiles, and functional outcomes [2]. For instance, the ortho-hydroxy substitution pattern present in this compound facilitates intramolecular hydrogen bonding and metal chelation that is absent in meta- or para-substituted isomers, directly impacting both synthetic reactivity and biological recognition [3]. Consequently, procurement decisions must be guided by the specific CAS number to ensure reproducibility and accurate interpretation of experimental results.

Quantitative Comparative Evidence: Differentiating Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate from Closest Analogs


Comparative GABA Transporter 1 (GAT1) Inhibition Potency of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate Versus Positional Isomers

Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate exhibits moderate inhibitory activity against the human GABA transporter 1 (GAT1), a critical target in neurological disorders [1]. In a comparative analysis of hydroxybiphenyl carboxylate positional isomers, the 2-hydroxy substitution pattern confers distinct binding characteristics relative to the 3-hydroxy and 4-hydroxy analogs [2]. The target compound demonstrates an IC₅₀ of 229 nM against mouse GAT1 expressed in HEK293 cells, which is substantially lower (i.e., more potent) than the IC₅₀ > 55.69 µM observed for certain other biphenyl carboxylates in unrelated assays, highlighting its specific activity profile .

GABA transporter neuropharmacology structure-activity relationship

Anti-HIV Activity and Cytotoxicity Profile of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate in CEM-T4 Cells

In a standardized anti-HIV screening assay conducted by the NIAID Division of AIDS, methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate demonstrated >90% inhibition of viral activity at concentrations exceeding 20 µM in CEM-T4 cells [1]. However, this antiviral effect was accompanied by notable cellular toxicity, with 90% inhibition of cell viability observed at similar micromolar concentrations . This cytotoxicity profile contrasts with more selective biphenyl carboxylate derivatives that exhibit sub-micromolar antiviral potency with minimal host cell toxicity, as reported in parallel studies .

antiviral HIV cytotoxicity

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist Activity of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate

Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate acts as a PPARγ agonist, a nuclear receptor implicated in metabolic regulation and inflammation [1]. In a luciferase reporter gene assay using human HepG2 cells transfected with PPRE, the compound exhibited an EC₅₀ of 400 nM for PPARγ activation [2]. This potency is comparable to other biphenyl carboxylate-based PPARγ modulators but falls short of the low nanomolar potencies achieved by optimized synthetic agonists [3].

PPARγ metabolic disease nuclear receptor

EGFR Kinase Inhibitory Activity of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate in Biochemical Assays

Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate exhibits weak inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase, a validated oncology target [1]. In biochemical assays, the compound shows an IC₅₀ > 10,000 nM against human EGFR, which is significantly less potent than clinically approved EGFR inhibitors that achieve sub-nanomolar to low nanomolar IC₅₀ values [2]. This lack of potent EGFR inhibition contrasts with some structurally modified biphenyl carboxylates that demonstrate enhanced kinase binding affinity [3].

EGFR kinase inhibitor cancer

Carbonic Anhydrase II (CA2) Inhibitory Activity of Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate

The compound demonstrates negligible inhibitory activity against human carbonic anhydrase II (CA2), a ubiquitous enzyme involved in pH regulation and ion transport [1]. In a stopped-flow CO₂ hydration assay, methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate exhibited a Kᵢ > 100,000 nM, indicating no meaningful inhibition [2]. This contrasts sharply with sulfonamide-based CA2 inhibitors, which typically display Kᵢ values in the nanomolar range [3].

carbonic anhydrase enzyme inhibition chemical probe

Optimal Research and Industrial Applications for Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate Based on Quantitative Evidence


Neurological Drug Discovery: GAT1-Targeted Probe Development

Given its IC₅₀ of 229 nM against GAT1, this compound serves as a promising starting point for developing novel GABA transporter inhibitors [1]. Researchers can utilize it to generate focused chemical libraries aimed at improving potency and selectivity for neurological disorders such as epilepsy, anxiety, and neuropathic pain [2].

Metabolic Disease Research: PPARγ Chemical Probe Studies

With an EC₅₀ of 400 nM for PPARγ activation, methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate is suitable for use as a chemical probe to investigate PPARγ biology in vitro [1]. It can help elucidate the role of PPARγ in metabolic pathways, insulin sensitization, and inflammation, particularly in cellular models of type 2 diabetes and metabolic syndrome [2].

Antiviral Research: Scaffold for Anti-HIV Medicinal Chemistry Optimization

The compound's anti-HIV activity (>90% inhibition at >20 µM) combined with its cytotoxicity profile makes it a valuable scaffold for medicinal chemistry optimization programs [1]. Researchers can systematically modify the biphenyl core to improve the therapeutic window and achieve selective antiviral activity, building upon the initial hit identified by NIAID screening [2].

Chemical Biology: Negative Control for CA2 and EGFR Assays

The demonstrated lack of activity against CA2 (Kᵢ > 100,000 nM) and weak activity against EGFR (IC₅₀ > 10,000 nM) qualifies this compound as an excellent negative control in biochemical assays targeting these enzymes [1]. It can be used to validate assay specificity and rule out off-target effects in high-throughput screening campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.